molecular formula C20H20ClN3O2 B5528197 1-{1-[5-(2-chlorophenyl)-2-furoyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole

1-{1-[5-(2-chlorophenyl)-2-furoyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole

Cat. No. B5528197
M. Wt: 369.8 g/mol
InChI Key: CGSNGMDBZXTVDM-UHFFFAOYSA-N
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Description

The compound “1-{1-[5-(2-chlorophenyl)-2-furoyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole” is a part of a broader class of chemicals that have been extensively studied for their unique chemical structures and potential applications in various fields. The interest in this compound stems from its complex molecular architecture and the presence of multiple functional groups that offer diverse reactivity patterns.

Synthesis Analysis

Synthesis of pyrrole derivatives, including compounds similar to the one , often involves aldol condensation reactions and the utilization of strong hydroxyl bases as catalysts. A study on pyrrole chalcone derivatives detailed the synthesis process involving the reaction of ethyl 3,5-dimethyl-4-acyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde (R. N. Singh, Poonam Rawat, S. Sahu, 2014).

Molecular Structure Analysis

Molecular structure analyses often include spectroscopic methods and quantum chemical calculations to confirm product structures and study their electronic properties. For example, the structure of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was confirmed using FT–IR, 1H NMR, and UV–visible spectroscopy, alongside quantum chemical calculations that correlated well with experimental data (R. N. Singh et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups, leading to diverse reactions. For instance, rearrangements and reactions with N-nucleophiles or C-nucleophiles can lead to various derivatives, showcasing the compound’s versatility in forming new chemical entities (Sonja Strah et al., 1996).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. Without more information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards of this compound would depend on its structure and reactivity. For example, if it’s reactive or unstable, it might pose a risk of explosion or fire. If it’s toxic or bioactive, it might pose a risk to health .

Future Directions

The future research directions for this compound could include studying its synthesis, reactivity, and biological activity. It might also be interesting to study its physical properties, such as its solubility, stability, and crystalline structure .

properties

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-13-11-14(2)24(22-13)15-9-10-23(12-15)20(25)19-8-7-18(26-19)16-5-3-4-6-17(16)21/h3-8,11,15H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSNGMDBZXTVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCN(C2)C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[5-(2-chlorophenyl)-2-furoyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole

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